molecular formula C10H12O3 B1614839 4-(1-Hydroxyethyl)phenyl acetate CAS No. 53744-50-6

4-(1-Hydroxyethyl)phenyl acetate

Cat. No.: B1614839
CAS No.: 53744-50-6
M. Wt: 180.2 g/mol
InChI Key: VZOVSXXHXIMTQX-UHFFFAOYSA-N
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Description

Chemical Name: 4-(1-Hydroxyethyl)phenyl acetate Molecular Formula: C10H12O3 Molecular Weight: 180.20 g/mol CAS No.: 53744-50-6 Key Physical Properties:

  • Boiling Point: 290.4°C at 760 mmHg
  • Density: 1.139 g/cm³
  • Refractive Index: 1.527
  • Flash Point: 122.4°C

This compound features a phenyl ring substituted with a hydroxyethyl group (–CH(OH)CH3) at the para position and an acetyloxy (–OAc) group. It is structurally related to phenolic esters and hydroxyacetophenones, often studied for their biological activities and synthetic applications.

Properties

CAS No.

53744-50-6

Molecular Formula

C10H12O3

Molecular Weight

180.2 g/mol

IUPAC Name

[4-(1-hydroxyethyl)phenyl] acetate

InChI

InChI=1S/C10H12O3/c1-7(11)9-3-5-10(6-4-9)13-8(2)12/h3-7,11H,1-2H3

InChI Key

VZOVSXXHXIMTQX-UHFFFAOYSA-N

SMILES

CC(C1=CC=C(C=C1)OC(=O)C)O

Canonical SMILES

CC(C1=CC=C(C=C1)OC(=O)C)O

Other CAS No.

53744-50-6

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The following compounds share structural similarities with 4-(1-Hydroxyethyl)phenyl acetate, differing in substituent positions, functional groups, or ester moieties:

Compound Name Molecular Formula Key Substituents CAS No. Source/Application
2-(4-Hydroxyphenyl)ethyl acetate C10H12O3 –CH2CH2OAc at para 58556-55-1 Synthetic intermediates
3-Acetyl-4-hydroxyphenyl acetate C10H10O4 –OAc and –COCH3 at meta/para 21222-04-8 Photochemical studies
Ethyl 4-hydroxyphenylacetate C10H12O3 –CH2COOEt at para 17374-48-0 Flavor/fragrance industry
4-Methylphenyl acetate C9H10O2 –OAc and –CH3 at para 140-39-6 Solvent or plasticizer
4-Hydroxyphenylacetic acid C8H8O3 –CH2COOH at para 156-38-7 Metabolite in tyrosine catabolism

Physicochemical Properties

A comparative analysis of physical properties reveals differences in polarity, solubility, and stability:

Property This compound 2-(4-Hydroxyphenyl)ethyl acetate 3-Acetyl-4-hydroxyphenyl acetate Ethyl 4-hydroxyphenylacetate
Molecular Weight 180.20 180.20 194.19 180.20
Boiling Point (°C) 290.4 Not reported Not reported 290–300 (estimated)
Density (g/cm³) 1.139 ~1.14 (estimated) ~1.21 (estimated) 1.12–1.15
Refractive Index 1.527 Not reported Not reported 1.510–1.520
Water Solubility Low (ester group dominance) Low Very low (acetyl group) Moderate (ethyl ester)

Key Observations :

  • The hydroxyethyl group in this compound increases hydrophilicity compared to 4-Methylphenyl acetate but reduces it relative to 4-Hydroxyphenylacetic acid .
  • Ethyl 4-hydroxyphenylacetate exhibits higher volatility than acetylated derivatives due to the ethyl ester moiety .
Natural Sources and Bioactivity
  • This compound: Not reported in natural sources; primarily synthetic.
  • 2-(4-Hydroxyphenyl)ethyl acetate : Found in traditional Chinese medicine (e.g., Pleione bulbocodioides), exhibits moderate cytotoxicity against LA795 cancer cells .
  • 3-Acetyl-4-hydroxyphenyl acetate : Studied for photostability but lacks significant bioactivity data .
  • Ethyl 4-hydroxyphenylacetate : Used in flavoring agents due to its fruity aroma .

Stability and Reactivity

  • Hydrolysis Sensitivity :
    • Acetylated compounds (e.g., this compound) hydrolyze faster in alkaline conditions than ethyl esters .
    • 4-Hydroxyphenylacetic acid is resistant to hydrolysis but prone to oxidation .
  • Thermal Stability :
    • Compounds with bulky substituents (e.g., 3-Acetyl-4-hydroxyphenyl acetate) decompose at lower temperatures (~200°C) compared to simpler esters .

Preparation Methods

Reduction of 4-Acetoxyacetophenone to 4-(1-Hydroxyethyl)phenyl Acetate

A commonly employed laboratory method to prepare this compound involves the selective reduction of 4-acetoxyacetophenone (p-acetoxyacetophenone) to the corresponding hydroxyethyl derivative. The key steps are:

  • Starting Material: 4-acetoxyacetophenone, obtained by acetylation of 4-hydroxyacetophenone.
  • Reduction: Catalytic hydrogenation using palladium nanoparticles as catalyst under a hydrogen atmosphere.
  • Reaction Conditions: The reduction is typically carried out in an organic solvent (e.g., ethanol or ethyl acetate) at controlled temperature (room temperature to moderate heating) and hydrogen pressure.
  • Outcome: The ketone group in 4-acetoxyacetophenone is reduced to a secondary alcohol, yielding this compound.

This method is noted for its high efficiency, selectivity, and relatively mild reaction conditions, which minimize side reactions and degradation of the ester group.

Esterification of 4-(1-Hydroxyethyl)phenol

Another synthetic approach involves:

  • Step 1: Reduction of 4-hydroxyacetophenone (4-HAP) to 4-(1-hydroxyethyl)phenol using sodium borohydride (NaBH₄) in methanol. This reaction proceeds under mild conditions, providing good selectivity for the secondary alcohol formation.
  • Step 2: Subsequent acetylation (esterification) of the phenolic hydroxyl group with acetic anhydride or acetyl chloride under alkaline or acidic catalysis to form the acetate ester, this compound.

This two-step sequence is widely used in laboratory synthesis due to the availability of reagents and straightforward purification.

Industrial Preparation Methods

Friedel-Crafts Acetylation and Subsequent Reduction

Industrial synthesis often begins with phenol or 4-hydroxyacetophenone as precursors:

  • Friedel-Crafts Acetylation: Phenol is acetylated using acetic acid or acetic anhydride in the presence of hydrogen fluoride catalyst to produce 4-hydroxyacetophenone with high selectivity and yield (up to 97.5% conversion of phenol and ~64.7% selectivity to 4-hydroxyacetophenone).
  • Reduction: 4-hydroxyacetophenone is then selectively reduced to 4-(1-hydroxyethyl)phenol using catalytic hydrogenation or sodium borohydride.
  • Acetylation: Finally, acetylation of the phenolic hydroxyl group forms this compound.

This process is optimized for high throughput and purity in industrial settings, with careful control of temperature (40–90°C), catalyst loading, and reaction time (10–180 minutes) to maximize yield and selectivity.

Detailed Reaction Parameters and Yields

Step Reagents and Catalysts Conditions Yield / Selectivity Notes
Friedel-Crafts Acetylation Phenol, Acetic acid or Acetic anhydride, HF catalyst 40–90°C, 10–120 min, HF (20–50 mol/mol phenol) 97.5% phenol conversion, 64.7% 4-HAP selectivity High selectivity to 4-hydroxyacetophenone
Reduction (Lab scale) 4-Hydroxyacetophenone, NaBH₄ or Pd catalyst Room temp to 80°C, mild pressure High yield, selective ketone reduction NaBH₄ preferred for safety and selectivity
Esterification 4-(1-Hydroxyethyl)phenol, Acetic anhydride or Acetyl chloride Mild acidic or basic conditions High purity acetate ester Purification by recrystallization or distillation
Catalytic Hydrogenation Pd nanoparticles, H₂ gas Controlled temp and pressure High yield, clean conversion Industrial scale preferred

Research Findings and Analytical Characterization

  • Selectivity: The use of hydrogen fluoride as a catalyst in Friedel-Crafts acetylation significantly enhances selectivity towards the para-substituted product 4-hydroxyacetophenone, which is the precursor to this compound.
  • Reduction Efficiency: Sodium borohydride reduction of 4-hydroxyacetophenone proceeds efficiently in methanol, yielding the hydroxyethyl phenol intermediate with minimal side products.
  • Catalyst Choice: Palladium nanoparticle catalysts enable smooth hydrogenation of acetyl groups to hydroxyethyl groups under mild conditions, improving overall process greenness and reducing waste.
  • Purification: Recrystallization and solvent extraction techniques are effective in isolating the pure acetate ester with melting points typically around 132–133°C.

Summary of Preparation Methods

Preparation Method Starting Material Key Reagents/Catalysts Advantages Limitations
Reduction of 4-acetoxyacetophenone 4-Acetoxyacetophenone Pd catalyst, H₂ gas High yield, mild conditions, selective Requires hydrogenation setup
Two-step reduction and acetylation 4-Hydroxyacetophenone NaBH₄, Acetic anhydride Simple, accessible reagents Requires two steps, purification needed
Friedel-Crafts acetylation + reduction + acetylation Phenol HF catalyst, NaBH₄ or Pd catalyst Industrial scale, high selectivity Use of corrosive HF catalyst, safety concerns

Q & A

Q. What are the standard synthetic routes for 4-(1-Hydroxyethyl)phenyl acetate, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of this compound typically involves esterification of 4-(1-Hydroxyethyl)phenol with acetic anhydride or acetyl chloride. Key steps include:
  • Catalyst Selection : Acid catalysts (e.g., H₂SO₄, p-toluenesulfonic acid) are critical for activating the hydroxyl group.
  • Temperature Control : Reactions are often conducted at 60–80°C to balance reaction rate and side-product formation.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol is used to isolate the product .
  • Yield Optimization : Excess acetic anhydride (1.5–2 equivalents) improves esterification efficiency. Kinetic studies on analogous esters suggest reaction completion within 4–6 hours .

Q. How can structural characterization of this compound be performed using spectroscopic techniques?

  • Methodological Answer :
  • NMR Analysis :
  • ¹H NMR : Peaks at δ 2.1–2.3 ppm (acetate methyl group), δ 4.8–5.2 ppm (hydroxyethyl –CH₂– group), and aromatic protons at δ 6.8–7.2 ppm.
  • ¹³C NMR : Carbonyl resonance at δ 170–172 ppm (acetate C=O) and aromatic carbons at δ 120–140 ppm .
  • Mass Spectrometry : Molecular ion peak [M+H]⁺ at m/z 194.1 (calculated for C₁₀H₁₂O₃). Fragmentation patterns include loss of acetic acid (60 Da) and hydroxyethyl groups .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • Methodological Answer :
  • Hydrolysis Studies :
  • Acidic conditions (pH < 3): Ester hydrolysis to 4-(1-Hydroxyethyl)phenol occurs within 24 hours at 25°C.
  • Basic conditions (pH > 10): Rapid hydrolysis (<1 hour) due to nucleophilic attack by hydroxide ions.
  • Thermal Stability : Decomposition above 150°C, monitored via TGA/DSC. Storage at 4°C in anhydrous solvents (e.g., DCM) is recommended .

Advanced Research Questions

Q. What mechanistic insights exist for the antimicrobial activity of structurally related phenyl acetate derivatives?

  • Methodological Answer : Studies on 4-((Diethoxyphosphoryl)methyl)phenyl acetate () reveal that phenyl acetates disrupt bacterial membranes via:
  • Lipid Bilayer Interaction : Hydrophobic aromatic rings embed into membranes, while polar esters destabilize phospholipid headgroups.
  • Enzyme Inhibition : Competitive binding to bacterial esterases or ATPases.
  • Experimental Design : Minimum Inhibitory Concentration (MIC) assays using E. coli and S. aureus strains, coupled with molecular docking simulations, can validate mechanisms .

Q. How can computational chemistry optimize the synthesis of this compound?

  • Methodological Answer :
  • DFT Calculations : Model transition states for esterification to identify energy barriers and optimal catalysts (e.g., B3LYP/6-31G* level).
  • Solvent Screening : COSMO-RS simulations predict solvent effects on reaction equilibria. Polar aprotic solvents (e.g., THF) enhance nucleophilicity of the phenolic oxygen .

Q. What strategies resolve contradictions in reported spectroscopic data for phenyl acetate derivatives?

  • Methodological Answer :
  • Comparative Analysis : Cross-reference NMR data from NIST () and PubChem () to identify solvent-induced shifts (e.g., DMSO vs. CDCl₃).
  • Isotopic Labeling : Use ¹³C-labeled acetic anhydride to track ester formation and confirm peak assignments .

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